molecular formula C5H4N2O B1374316 5-Methyloxazole-4-carbonitrile CAS No. 1240598-07-5

5-Methyloxazole-4-carbonitrile

Cat. No. B1374316
CAS RN: 1240598-07-5
M. Wt: 108.1 g/mol
InChI Key: YLZGEAQDTXBPOC-UHFFFAOYSA-N
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Description

5-Methyloxazole-4-carbonitrile is a chemical compound with the molecular formula C5H4N2O . It has a molecular weight of 108.10 g/mol . The IUPAC name for this compound is 5-methyl-1,3-oxazole-4-carbonitrile .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3 . The Canonical SMILES is CC1=C(N=CO1)C#N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 108.10 g/mol . It has a XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.8 Ų .

Scientific Research Applications

5-Methyloxazole-4-carbonitrile has been widely studied for its potential therapeutic effects. It has been used in the synthesis of various drugs, such as antibiotics, antivirals, and antifungals. It has also been studied as a potential inhibitor of enzymes involved in cancer cell growth. Additionally, this compound has been used in the synthesis of various polymers and has been studied for its potential use in biodegradable plastics.

Mechanism of Action

Advantages and Limitations for Lab Experiments

5-Methyloxazole-4-carbonitrile has several advantages for use in laboratory experiments. It is readily available and can be synthesized in various ways. Additionally, it is stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with caution. Additionally, the use of this compound in laboratory experiments can be limited due to its hygroscopic nature, which can cause it to absorb moisture from the air.

Future Directions

5-Methyloxazole-4-carbonitrile has potential therapeutic applications, and further research is needed to explore these possibilities. Additionally, further research is needed to investigate the effects of this compound on other enzymes and transcription factors involved in the regulation of cell growth and metabolism. Additionally, further research is needed to explore the potential use of this compound in the synthesis of biodegradable plastics. Finally, further research is needed to investigate the potential use of this compound as a catalyst in various chemical reactions.

Biochemical Analysis

Biochemical Properties

5-Methyloxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antiviral activity against human cytomegalovirus (HCMV) by interacting with viral DNA polymerase . This interaction inhibits the replication of the virus, making this compound a potential candidate for antiviral drug development.

Cellular Effects

This compound affects various types of cells and cellular processes. In human foreskin fibroblast cells, it has demonstrated significant antiviral activity . The compound influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism. Additionally, its effects on cell signaling pathways and gene expression are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits viral DNA polymerase, preventing the replication of viral DNA . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, blocking its activity. Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged antiviral activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral activity without causing adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and efficacy.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-methyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-5(2-6)7-3-8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZGEAQDTXBPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240598-07-5
Record name 5-methyl-1,3-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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